

# Spectroscopic Data of 2-Acetylfuran: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Acetylfuran

Cat. No.: B1664036

[Get Quote](#)

This guide provides a comprehensive overview of the spectroscopic data for **2-Acetylfuran**, a key intermediate in various chemical syntheses. The information is tailored for researchers, scientists, and professionals in drug development, presenting nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a clear and accessible format. Detailed experimental protocols are also provided to aid in the reproduction of this data.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. The following tables summarize the  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for **2-Acetylfuran**.

### $^1\text{H}$ NMR Data

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **2-Acetylfuran**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment	Solvent
7.595	dd	1.7, 0.8	H5	CDCl <sub>3</sub>
7.190	dd	3.6, 0.8	H3	CDCl <sub>3</sub>
6.544	dd	3.6, 1.7	H4	CDCl <sub>3</sub>
2.479	s	-	-CH <sub>3</sub> (acetyl)	CDCl <sub>3</sub>
7.81	d	1.74	H5	acetone-d <sub>6</sub>
7.32	d	0.76	H3	acetone-d <sub>6</sub>
6.65	dd	3.58, 1.74	H4	acetone-d <sub>6</sub>
2.41	s	-	-CH <sub>3</sub> (acetyl)	acetone-d <sub>6</sub>

Data sourced from various spectral databases. Chemical shifts are reported relative to tetramethylsilane (TMS).

## <sup>13</sup>C NMR Data

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **2-Acetylfuran** in CDCl<sub>3</sub>[\[1\]](#)

Chemical Shift (δ) ppm	Assignment
186.63	C=O (acetyl)
152.89	C2
146.63	C5
117.42	C3
112.37	C4
25.98	-CH <sub>3</sub> (acetyl)

Data sourced from PubChem.[1] Chemical shifts are reported relative to tetramethylsilane (TMS).

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The table below lists the characteristic absorption bands for **2-Acetylfuran**.

Table 3: Infrared (IR) Spectroscopic Data for **2-Acetylfuran**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3140 - 3120	Medium	C-H stretching (furan ring)
1675	Strong	C=O stretching (acetyl)
1570	Strong	C=C stretching (furan ring)
1475	Strong	C=C stretching (furan ring)
1390	Medium	C-H bending (-CH <sub>3</sub> )
1290	Strong	C-O stretching (furan ring)
1015	Strong	C-O-C stretching
930	Medium	C-H out-of-plane bending
760	Strong	C-H out-of-plane bending

Data represents typical values and may vary slightly based on the experimental conditions.

## Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The following table details the major fragmentation peaks for **2-Acetylfuran** under electron ionization (EI).

Table 4: Mass Spectrometry (MS) Data for **2-Acetylfuran**[1]

m/z	Relative Intensity (%)	Assignment
110	37.53	[M] <sup>+</sup> (Molecular Ion)
95	99.99	[M-CH <sub>3</sub> ] <sup>+</sup>
67	34.06	[C <sub>4</sub> H <sub>3</sub> O] <sup>+</sup>
43	51.02	[CH <sub>3</sub> CO] <sup>+</sup>
39	59.04	[C <sub>3</sub> H <sub>3</sub> ] <sup>+</sup>

Data obtained from Electron Ionization (EI) Mass Spectrometry.[\[1\]](#)

## Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may need to be optimized.

### NMR Spectroscopy

- **Sample Preparation:** Dissolve 5-25 mg of **2-Acetylfuran** in approximately 0.6-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) or deuterated acetone (acetone-d<sub>6</sub>) in a clean, dry 5 mm NMR tube.[\[1\]](#)[\[2\]](#)[\[3\]](#) For <sup>13</sup>C NMR, a higher concentration (50-100 mg) may be required for a good signal-to-noise ratio in a reasonable time.[\[1\]](#) Ensure the sample is fully dissolved and the solution is free of any solid particles.[\[2\]](#)
- **Instrument Setup:** Place the NMR tube in the spectrometer. The instrument's magnetic field is "locked" onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized by a process called "shimming" to obtain sharp, well-resolved peaks.
- **Data Acquisition for <sup>1</sup>H NMR:** A standard one-pulse experiment is typically used. Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans. For a routine spectrum, 8 to 16 scans are usually sufficient.
- **Data Acquisition for <sup>13</sup>C NMR:** A proton-decoupled experiment is standard to simplify the spectrum to single lines for each carbon. Due to the low natural abundance of <sup>13</sup>C and its lower gyromagnetic ratio, more scans (hundreds to thousands) and a longer total experiment time are generally required compared to <sup>1</sup>H NMR.

- **Data Processing:** The acquired free induction decay (FID) is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced. The chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

## IR Spectroscopy (ATR Method)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of liquids and solids.<sup>[4]</sup>

- **Sample Application:** Place a small drop of liquid **2-Acetylfuran** or a small amount of the solid directly onto the ATR crystal.<sup>[4]</sup>
- **Pressure Application:** If the sample is a solid, apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
- **Data Acquisition:** Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- **Cleaning:** After the measurement, clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.<sup>[4]</sup>

## Mass Spectrometry (GC-MS with Electron Ionization)

Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of volatile and semi-volatile organic compounds.<sup>[5]</sup>

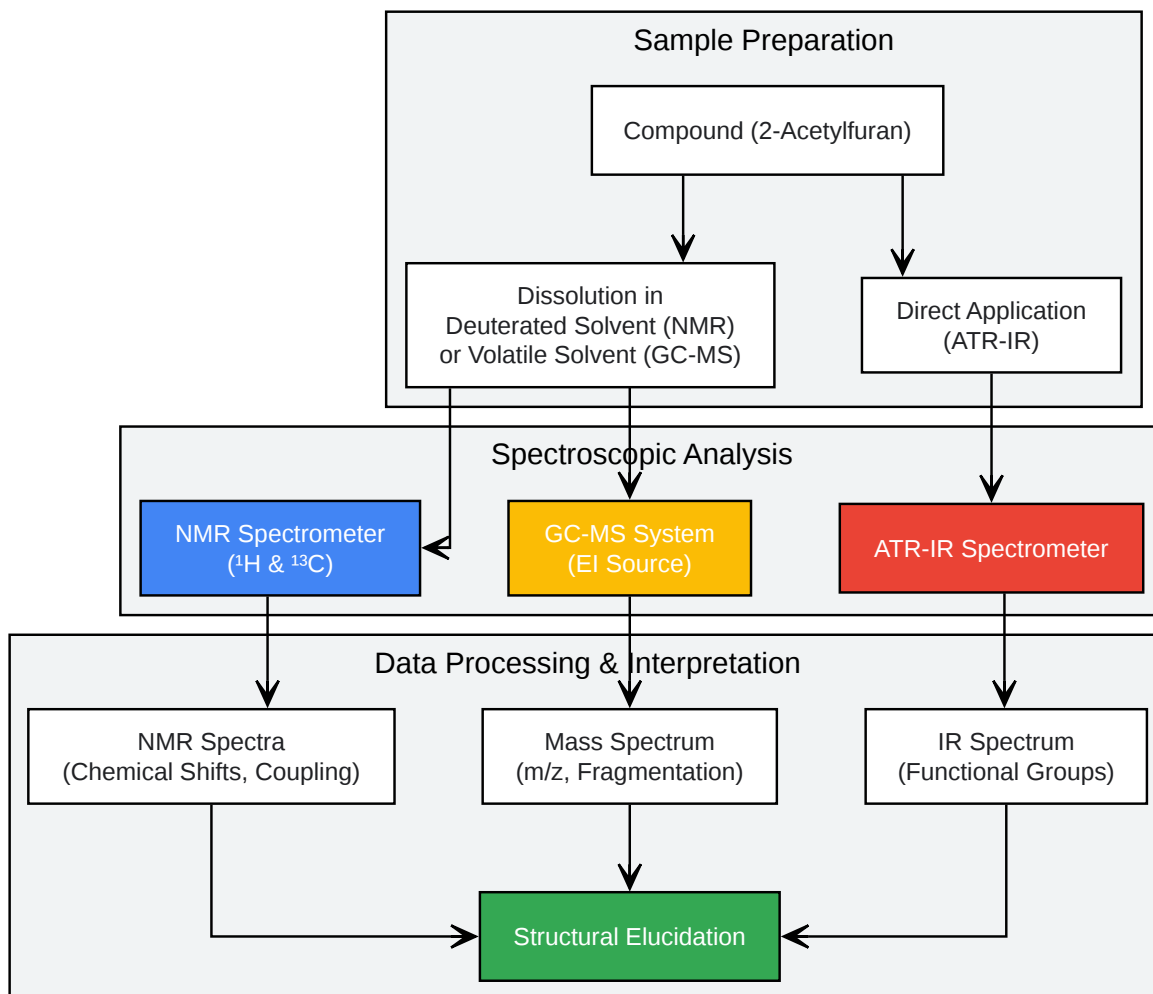
- **Sample Preparation:** Prepare a dilute solution of **2-Acetylfuran** in a volatile organic solvent such as dichloromethane or hexane.<sup>[5]</sup>
- **GC Separation:** Inject a small volume (typically 1  $\mu\text{L}$ ) of the solution into the GC. The sample is vaporized in the hot injector and separated into its components as it passes through a capillary column.<sup>[5]</sup> The temperature of the column is typically ramped over time to facilitate the separation.

- **Ionization (EI):** As the separated **2-Acetylfuran** elutes from the GC column, it enters the ion source of the mass spectrometer. Here, it is bombarded with a beam of high-energy electrons (typically 70 eV), causing the molecule to lose an electron and form a positively charged molecular ion ( $[M]^+$ ).[\[6\]](#)
- **Fragmentation:** The high energy of the electron beam often causes the molecular ion to be in an excited state, leading to its fragmentation into smaller, characteristic charged fragments.[\[6\]](#)
- **Mass Analysis:** The ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ( $m/z$ ) ratio.
- **Detection:** A detector records the abundance of each ion at a specific  $m/z$ , generating a mass spectrum.

## Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-Acetylfuran**.

## General Spectroscopic Analysis Workflow



[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis of **2-Acetylfuran**.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. NMR Sample Preparation [nmr.chem.umn.edu]
- 3. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 4. agilent.com [agilent.com]
- 5. Sample preparation GC-MS [scioninstruments.com]
- 6. Computational mass spectrometry for small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Data of 2-Acetylfuran: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1664036#spectroscopic-data-of-2-acetylfuran-nmr-ir-ms]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)